molecular formula C4H5N3OS B019371 Thiazole-4-carbohydrazide CAS No. 101257-38-9

Thiazole-4-carbohydrazide

Cat. No.: B019371
CAS No.: 101257-38-9
M. Wt: 143.17 g/mol
InChI Key: PZCUPAZNRMQILK-UHFFFAOYSA-N
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Description

Thiazole-4-carbohydrazide is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. The thiazole ring’s aromaticity and reactive positions make it a versatile moiety in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve additional steps such as crystallization and recrystallization to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: Thiazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiazole-4-carboxylic acid derivatives, substituted thiazole compounds, and various hydrazide derivatives .

Scientific Research Applications

Thiazole-4-carbohydrazide has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Thiazole-4-carboxylic acid
  • Thiazole-2-carbohydrazide
  • Thiazole-5-carbohydrazide

Comparison: Thiazole-4-carbohydrazide is unique due to its specific position of the carbohydrazide group on the thiazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behavior .

Biological Activity

Thiazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the thiazole ring fused with a carbohydrazide moiety. The compound can be synthesized through various methods, including the reaction of thiazole derivatives with hydrazine derivatives. This synthetic flexibility allows for the modification of the thiazole structure to enhance biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. For instance, compounds derived from this compound have shown effectiveness against resistant strains of bacteria .
  • Anticancer Activity : Several studies have reported that this compound and its derivatives demonstrate potent anticancer effects. For example, a series of synthesized thiazole compounds exhibited IC50 values in the nanomolar range against prostate cancer and melanoma cell lines, suggesting strong antiproliferative activity . The mechanism often involves inhibition of tubulin polymerization, leading to apoptosis in cancer cells .
  • Antidiabetic Properties : this compound has been identified as a potent inhibitor of α-amylase, an enzyme implicated in carbohydrate metabolism. The compound's IC50 values for α-amylase inhibition range from 0.23 to 0.5 μM, indicating its potential use in managing diabetes .
  • Antioxidant and Anti-inflammatory Effects : Thiazole derivatives have also been studied for their antioxidant properties, which help mitigate oxidative stress in cells. Additionally, they exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including α-amylase and other metabolic enzymes involved in disease processes such as diabetes and cancer.
  • Induction of Apoptosis : In cancer cells, thiazole derivatives can induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
  • Interaction with Molecular Targets : this compound interacts with multiple molecular targets within cells, which may include binding to DNA or proteins involved in cell cycle regulation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiazole derivatives on prostate cancer cell lines. The results indicated that specific modifications to the thiazole structure significantly enhanced antiproliferative activity, achieving IC50 values as low as 0.021 μM .

Case Study 2: Antidiabetic Effects

In another investigation focusing on antidiabetic properties, this compound demonstrated strong α-amylase inhibitory activity compared to standard drugs like acarbose. This suggests its potential role in developing new antidiabetic therapies .

Data Table: Summary of Biological Activities

Biological ActivityAssessed CompoundIC50 Value (μM)Reference
AntimicrobialThiazole DerivativesVaries
Anticancer (Prostate)This compound0.021 - 0.071
AntidiabeticThis compound0.23 - 0.5
Anti-inflammatoryVarious ThiazolesVaries

Properties

IUPAC Name

1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCUPAZNRMQILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332843
Record name THIAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-38-9
Record name THIAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 2-(1,3-thiazol-4-ylcarbonyl)hydrazinecarboxylate (I64) (1.378 g, 5.66 mmol) was dissolved in 1,4-dioxane (15 mL) and to this was added 4M HCl in 1,4-dioxane (14.16 mL, 56.6 mmol). The solution was then stirred at room temperature for 18 hours. The solvent was then evaporated in vacuo and the remaining residue was loaded onto an SCX cartridge and washed with methanol before being eluted with 2M NH3 in DCM. The solution was then evaporated in vacuo to yield the product in 0.784 g.
Name
1,1-Dimethylethyl 2-(1,3-thiazol-4-ylcarbonyl)hydrazinecarboxylate
Quantity
1.378 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.16 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism behind the antibacterial activity observed in some Thiazole-4-carbohydrazide derivatives?

A: While the exact mechanism is yet to be fully elucidated, research suggests that certain this compound derivatives, specifically (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound, exhibit promising antibacterial activity against Bacillus subtilis. [] This activity is believed to be linked to the compound's ability to bind to DNA, potentially interfering with bacterial DNA replication and transcription processes. [] Further studies are needed to confirm this hypothesis and explore the structure-activity relationship in more detail.

Q2: How does the structure of this compound influence its DNA binding affinity?

A: Research indicates that the presence of specific substituents on the this compound core can significantly impact its interaction with DNA. [] For example, the introduction of a 4-fluorobenzylidene group at a specific position on the this compound scaffold was shown to enhance its DNA binding affinity. [] This suggests that optimizing the substitution pattern on the core structure could be a viable strategy for modulating the biological activity of these compounds.

Q3: Can this compound be used as a building block for synthesizing other heterocyclic compounds with potential biological activities?

A: Yes, this compound serves as a versatile synthon in organic synthesis. It can be readily converted into various heterocyclic systems, including 1,3,4-oxadiazole-2-thiones, 1,2,4-triazoles, and isatin-3-ylidene derivatives. [] This synthetic versatility opens avenues for exploring a diverse library of compounds with potentially enhanced pharmacological profiles.

Q4: What synthetic approaches are commonly employed for the preparation of this compound derivatives?

A: Several synthetic routes have been developed for accessing this compound derivatives. One common method involves reacting an appropriately substituted ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol. [] This reaction yields the desired this compound, which can be further derivatized to obtain a diverse array of analogs.

Q5: Are there any reported applications of this compound derivatives in materials science?

A: Research suggests that a sulfur-containing primary explosive based on this compound has been developed. [] This finding highlights the potential of this compound derivatives to find applications beyond the realm of medicinal chemistry, extending their utility to materials science.

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